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Compound of Interest

Compound Name: 1-azido-2-fluoro-4-iodobenzene
CAS No.: 945559-14-8
Cat. No.: B6589741
. J

In the landscape of modern medicinal chemistry and drug development, the efficiency of
molecular design is paramount. Building blocks that offer multiple, orthogonally reactive
functional groups provide a significant advantage, enabling the rapid construction and
diversification of complex molecular architectures. 1-azido-2-fluoro-4-iodobenzene emerges
as a compound of high strategic interest, possessing three distinct functional groups on a
single phenyl ring: an azide, a fluorine atom, and an iodine atom. This guide, intended for
researchers, scientists, and drug development professionals, provides a comprehensive
technical overview of this versatile scaffold, from its fundamental properties and synthesis to its
potential applications and critical safety considerations.

The true power of this molecule lies in the distinct chemical personalitites of its substituents.
The azido group is a premier tool for bioconjugation via "click chemistry".[1] The iodo group
serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through
transition-metal-catalyzed cross-coupling reactions. Finally, the fluoro group, a common feature
in many modern pharmaceuticals, can be used to fine-tune the physicochemical and
pharmacokinetic properties of a lead compound, often enhancing metabolic stability, binding
affinity, and membrane permeability.[2][3] This trifunctional arrangement allows for a modular
and sequential approach to synthesizing novel chemical entities, making it an invaluable tool
for constructing targeted therapeutics, chemical probes, and advanced biomaterials.

Physicochemical Properties and Identification
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While 1-azido-2-fluoro-4-iodobenzene is a specialized research chemical for which a specific

CAS number is not readily found in major public databases, its identity is unequivocally defined

by its structure. For context, the CAS numbers of its key precursors and related analogs are

provided.

Table 1: Physicochemical and Identification Data

Property

Value

Source | Note

IUPAC Name

1-azido-2-fluoro-4-

iodobenzene
Molecular Formula CeH3FIN3 Calculated
Molecular Weight 263.01 g/mol Calculated
CAS Number Not readily available
Related CAS: 1-azido-4-
' 53694-87-4 [41[5]6]
iodobenzene
Related CAS: 1-fluoro-4-
) 352-34-1 [7118]
iodobenzene
Related CAS: 2-fluoro-4- ) ]

Not readily available Precursor

iodoaniline

Chemical Structure

The structure consists of a benzene ring substituted at positions 1, 2, and 4 with azido, fluoro,

and iodo groups, respectively.

Caption: Structure of 1-azido-2-fluoro-4-iodobenzene.

Spectroscopic Characterization (Predicted)

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region, each corresponding to the protons at C3, C5, and C6. The signals will

exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F)

© 2026 BenchChem. All rights reserved.

2/13 Tech Support


https://www.benchchem.com/product/b6589741?utm_src=pdf-body
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB71363808.htm
https://www.achemblock.com/x195098-1-azido-4-iodobenzene.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoro-4-iodobenzene
https://www.sigmaaldrich.com/TW/zh/product/aldrich/219428
https://www.benchchem.com/product/b6589741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6589741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

coupling. Based on related structures like 1-fluoro-4-iodobenzene, the protons adjacent to
the fluorine will show larger coupling constants.[9][10]

e 13C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon
attached to the fluorine (C2) will appear as a doublet with a large C-F coupling constant. The
chemical shifts will be influenced by the strong electron-withdrawing and donating effects of
the substituents.

» 19F NMR: A single resonance is expected for the fluorine atom, which will be split by the
adjacent aromatic protons.

» IR Spectroscopy: Characteristic absorption bands would include a strong, sharp peak for the
azide (Ns) asymmetric stretch, typically around 2100-2160 cm~?, and C-F and C-I stretching
vibrations.

o Mass Spectrometry: The molecular ion peak (M*) would be observed at m/z 263. A
characteristic isotopic pattern for iodine would be present. A prominent fragment would
correspond to the loss of N2, a common fragmentation pathway for azides.

Proposed Synthesis and Methodology

Aryl azides are most commonly synthesized from the corresponding anilines via a
diazotization-azidation sequence. The logical precursor for 1-azido-2-fluoro-4-iodobenzene is
therefore 2-fluoro-4-iodoaniline. The synthesis can be envisioned as a two-step process.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the synthesis of aryl azides and should
be optimized for this specific substrate.[11][12] CAUTION: This reaction generates potentially
explosive intermediates and should only be performed by trained personnel in a certified
chemical fume hood behind a blast shield.[1][13]

Materials:

o 2-fluoro-4-iodoaniline
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» Concentrated Hydrochloric Acid (HCI)

e Sodium Nitrite (NaNOz2)

e Sodium Azide (NaNs)

e Dichloromethane (DCM) or Diethyl Ether

» Saturated Sodium Bicarbonate solution

¢ Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (NazSQOa)
* Ice bath

Procedure:

e Diazonium Salt Formation:

o In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer,
suspend 2-fluoro-4-iodoaniline (1.0 eq) in a mixture of concentrated HCI and water.

o Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
o Prepare a solution of sodium nitrite (1.1 eq) in cold water.

o Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the
temperature remains below 5 °C. The dropwise addition is critical to control the exothermic
reaction and prevent the decomposition of the diazonium salt.

o Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is
complete. The formation of the diazonium salt is usually indicated by a color change and
the dissolution of the aniline.

e Azidation:

o In a separate beaker, dissolve sodium azide (1.2 eq) in cold water. CAUTION: Sodium
azide is highly toxic. Avoid contact with acids, which generates the explosive and toxic
hydrazoic acid (HNs).[13][14]
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o Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous
nitrogen gas evolution will be observed. Maintain the temperature below 10 °C throughout
the addition.

o Once the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually

Warming to room temperature.

e Work-up and Purification:
o Extract the agueous mixture with dichloromethane or diethyl ether (3x).

o Combine the organic layers and wash sequentially with water and saturated sodium
bicarbonate solution to neutralize any residual acid.

o Dry the organic layer over anhydrous MgSOa4 or NazSOa4, filter, and concentrate the
solvent under reduced pressure using a rotary evaporator. CAUTION: Do not heat the
solution excessively and do not evaporate to complete dryness to avoid concentrating the
potentially explosive azide.[15]

o The crude product can be purified by column chromatography on silica gel if necessary.

Reactivity and Applications in Drug Development

The strategic placement of the three functional groups allows for a series of sequential or
orthogonal chemical transformations, making this scaffold a powerful tool for building molecular

diversity.
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1-Azido-2-fluoro-4-iodobenzene

Click to download full resolution via product page
Caption: Orthogonal reactivity of the functional groups.

» Azido Group (Ns): Bioorthogonal Handle The azide is relatively stable and serves as an ideal
functional group for bioorthogonal “click” chemistry.[1] The Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) is the most prominent reaction, allowing for the covalent linkage of
the scaffold to alkyne-modified biomolecules, surfaces, or drug carriers with exceptional
efficiency and specificity.[16] This is invaluable for creating antibody-drug conjugates,
targeted delivery systems, and diagnostic probes. Additionally, the azide can be reduced to a
primary amine via a Staudinger reaction, providing another point for chemical modification.
[17]

e lodo Group (I): Cross-Coupling Anchor The carbon-iodine bond is the most reactive of the
carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This enables a wide
array of transformations to build molecular complexity:

o Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, attaching new aryl
or alkyl groups.

o Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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o Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

o Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of
iodine (e.g., 133, 125], 131]) for use in single-photon emission computed tomography
(SPECT) imaging or radiotherapy.[18]

e Fluoro Group (F): Pharmacokinetic Modulator The introduction of fluorine into a drug
candidate is a well-established strategy in medicinal chemistry.[2][3] Its high electronegativity
and small size can profoundly influence a molecule's properties:

o Metabolic Stability: A C-F bond is very strong and can block sites susceptible to metabolic
oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

o Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may
enhance membrane permeability and oral bioavailability.[3]

o Binding Affinity: The fluorine can engage in favorable electrostatic or hydrogen bonding
interactions with target proteins, increasing binding affinity and potency.[2]

o pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby
basic groups, altering the ionization state of the molecule at physiological pH.[3]

Safety and Handling of Aromatic Azides

Aromatic azides are high-energy molecules and must be handled with extreme caution due to
their potential for explosive decomposition.[1] Adherence to strict safety protocols is mandatory.

Key Hazards:

o Thermal Sensitivity: Aryl azides can decompose exothermically upon heating, leading to a
rapid release of nitrogen gas and a potential explosion.[1] Decomposition temperatures vary
based on the aromatic substituents.

e Shock and Friction Sensitivity: Many organic azides are sensitive to mechanical shock,
friction, and pressure.[1] Grinding the solid, scraping with a metal spatula, or using ground
glass joints can initiate explosive decomposition.[1][15]
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» Light Sensitivity: Some aromatic azides can decompose upon exposure to UV light.[1] They

should be stored in the dark.

 Toxicity: Azide compounds are toxic and can be absorbed through the skin.[1]

Mandatory Handling Protocols:

o Work Environment: All manipulations must be conducted in a certified chemical fume hood,

and a blast shield must be used between the experiment and the user, especially when

working on scales larger than a few milligrams or when applying heat.[1]

e Scale: Always begin work on a small (milligram) scale to assess the compound's stability

before scaling up.

o Utensils: Use plastic or glass spatulas and avoid metal utensils to prevent the formation of

highly shock-sensitive heavy metal azides.[13][15]

o Storage: Store aromatic azides in a cool, dark, and well-ventilated area, away from heat

sources. Refrigerated or freezer storage (e.g., at -20°C) in amber vials is recommended.[1]

[13]

Table 2: Incompatible Materials

Material Class Hazard Source
Forms highly toxic and

Strong Acids explosive hydrazoic acid [1][14]
(HNs).
Forms highly shock-sensitive

Heavy Metals (Cu, Pb, Ag, Hg)  and explosive heavy metal [1]
azides.

Halogenated Solvents (DCM, Can form extremely unstable (113]

Chloroform) di- and tri-azidomethane.

_ Friction can initiate

Ground Glass Joints - [1][15]
decomposition.
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Waste Disposal and Decontamination:

» Decontamination: Glassware that has been in contact with azides should be
decontaminated. A common method is to rinse with a dilute solution of ceric ammonium
nitrate or nitrous acid (freshly prepared from sodium nitrite and an acid) in a fume hood,
followed by a thorough water rinse.[1]

o Waste Streams: Azide-containing waste must be collected separately from other chemical
waste, especially acidic waste.[13] Organic azides should ideally be converted to a more
stable derivative, such as an amine, before disposal.[13]

Conclusion

1-azido-2-fluoro-4-iodobenzene represents a sophisticated and highly versatile chemical
scaffold for researchers at the forefront of drug discovery and chemical biology. Its trifunctional
nature provides three distinct and orthogonally reactive sites, enabling a modular and efficient
approach to the synthesis of complex molecules. By leveraging the bioorthogonal reactivity of
the azide, the cross-coupling potential of the iodide, and the pharmacokinetic benefits of the
fluoride, scientists can rapidly generate libraries of novel compounds for therapeutic and
diagnostic applications. However, the high-energy nature of the azide group necessitates an
unwavering commitment to rigorous safety protocols. When handled with the appropriate
expertise and caution, this compound is a powerful tool for accelerating innovation in the
pharmaceutical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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